

Measuring the Efficacy of Z-160 in Neuronal Cells: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160 is a potent and selective blocker of N-type voltage-gated calcium channels (Cav2.2).[1] [2][3][4] These channels are predominantly located on nerve terminals and play a crucial role in the release of neurotransmitters, particularly those involved in pain signaling.[5] By inhibiting the influx of calcium through Cav2.2 channels, **Z-160** can modulate neuronal excitability and neurotransmitter release, making it a compound of significant interest for the development of novel analgesics for chronic neuropathic pain.[6] **Z-160** has been described as a state-dependent blocker, suggesting it may exhibit a higher affinity for Cav2.2 channels in specific conformational states, such as open or inactivated, which are more prevalent during high-frequency neuronal firing characteristic of pathological pain states.[6][7]

These application notes provide a comprehensive guide for researchers to assess the efficacy of **Z-160** in neuronal cell models. Detailed protocols for key in vitro assays are presented, along with methods for data analysis and visualization of the underlying cellular mechanisms.

Mechanism of Action: Inhibition of N-type Calcium Channels

Z-160 exerts its effects by directly binding to the $\alpha 1B$ subunit of the Cav2.2 channel, the poreforming subunit responsible for calcium ion conduction. In nociceptive neurons, the arrival of an

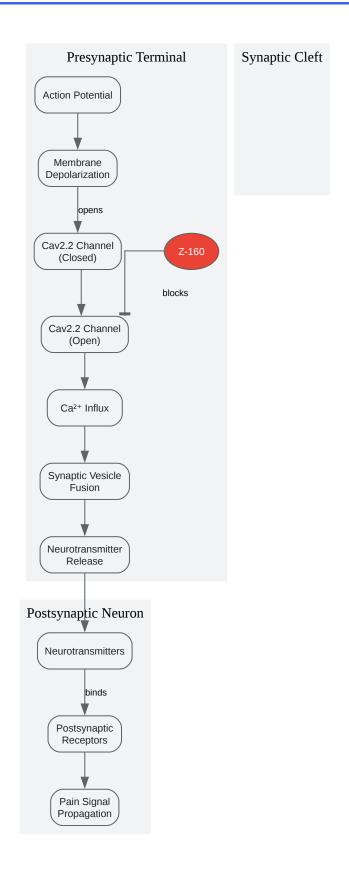


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action potential at the presynaptic terminal causes membrane depolarization, leading to the opening of Cav2.2 channels. The subsequent influx of calcium ions triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of excitatory neurotransmitters like glutamate and substance P into the synaptic cleft. These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the pain signal. By blocking the Cav2.2 channel pore, **Z-160** effectively reduces this calcium influx, thereby diminishing neurotransmitter release and dampening the transmission of pain signals.





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Figure 1: Mechanism of Z-160 Action in Nociceptive Signaling.



Quantitative Data Summary

The following table summarizes the key efficacy parameters of **Z-160** (also known as NP118809) in preclinical in vitro assays.

Parameter	Value	Cell Type/Assay Condition	Source
IC50 (N-type, Cav2.2)	0.11 μΜ	HEK293 cells expressing human Cav2.2	[1][2][4]
IC ₅₀ (L-type)	12.2 μΜ	-	[1][4]
IC50 (hERG)	7.4 μΜ	HEK cells	[1]

Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol is designed to directly measure the inhibitory effect of **Z-160** on Cav2.2 channel currents and determine its half-maximal inhibitory concentration (IC₅₀).

Workflow for IC₅₀ Determination using Electrophysiology



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Figure 2: Workflow for IC₅₀ determination via electrophysiology.

Materials:

 Neuronal cells (e.g., primary dorsal root ganglion (DRG) neurons or HEK293 cells stably expressing Cav2.2 channels)



- External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
- Internal solution (in mM): 125 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
- Z-160 stock solution (in DMSO) and serial dilutions
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette pulling

Procedure:

- Cell Preparation: Plate cells on glass coverslips and allow for adherence and growth. For primary neurons, culture for at least 24 hours before recording.
- Pipette Preparation: Pull patch pipettes to a resistance of 2-5 M Ω when filled with internal solution.
- Establish Whole-Cell Configuration: Obtain a gigaohm seal on a selected cell and rupture the membrane to achieve the whole-cell configuration.
- Record Baseline Currents: Hold the cell at a holding potential of -100 mV. Elicit Cav2.2 currents by applying a depolarizing voltage step (e.g., to +10 mV for 50 ms). Record several stable baseline sweeps.
- Compound Application: Perfuse the cells with the external solution containing the lowest concentration of **Z-160**. Allow 2-3 minutes for the compound to equilibrate.
- Record in Presence of **Z-160**: Record currents using the same voltage protocol as for the baseline.
- Concentration-Response: Repeat steps 5 and 6 for increasing concentrations of Z-160.
- Washout: Perfuse the cell with the control external solution to assess the reversibility of the block.

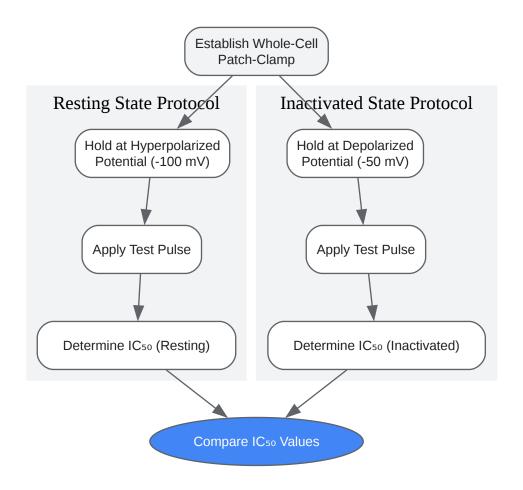


- Data Analysis:
 - Measure the peak current amplitude for each sweep.
 - Normalize the current amplitude in the presence of Z-160 to the baseline amplitude.
 - Plot the percentage of inhibition against the logarithm of the **Z-160** concentration.
 - Fit the data with the Hill equation to determine the IC₅₀ value.

Assessing State-Dependent Inhibition of Cav2.2 Channels

This protocol is designed to determine if **Z-160** preferentially blocks Cav2.2 channels in the resting or inactivated state.

Workflow for Assessing State-Dependent Inhibition





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Figure 3: Workflow for assessing state-dependent inhibition.

Procedure:

- Follow steps 1-3 of the IC₅₀ determination protocol.
- · Resting State Protocol:
 - Set the holding potential to a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.
 - Apply a test pulse (e.g., to +10 mV) to elicit a current.
 - Determine the IC₅₀ of **Z-160** using the concentration-response protocol described above.
- Inactivated State Protocol:
 - Set the holding potential to a more depolarized level (e.g., -50 mV) for a duration sufficient to induce steady-state inactivation (e.g., 5-10 seconds).
 - Apply the same test pulse to elicit a current from the non-inactivated channels.
 - Determine the IC₅₀ of **Z-160** under these conditions.
- Data Analysis: Compare the IC₅₀ values obtained from the resting and inactivated state protocols. A significantly lower IC₅₀ at the depolarized holding potential indicates preferential binding of **Z-160** to the inactivated state of the channel.

Current-Clamp Electrophysiology to Measure Neuronal Excitability

This protocol assesses the effect of **Z-160** on the firing properties of neurons, such as action potential frequency and threshold.

Materials:



 Same as for whole-cell patch-clamp electrophysiology, with the amplifier set to current-clamp mode.

Procedure:

- Establish a whole-cell current-clamp configuration on a primary neuron (e.g., a DRG neuron).
- Measure the resting membrane potential.
- Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
- Record the number of action potentials (firing frequency), the threshold for the first action potential, and the action potential amplitude and width.
- Perfuse the neuron with **Z-160** at a relevant concentration (e.g., near its IC₅₀).
- Repeat the current injection protocol and record the firing properties in the presence of the compound.
- Data Analysis: Compare the firing frequency, action potential threshold, and other
 parameters before and after the application of **Z-160**. A decrease in firing frequency and an
 increase in the action potential threshold would indicate a reduction in neuronal excitability.

Calcium Imaging Assay

This high-throughput compatible assay measures changes in intracellular calcium concentration in response to neuronal depolarization.

Materials:

- Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)



- Depolarizing agent (e.g., high potassium solution)
- Z-160
- Fluorescence plate reader or microscope

Procedure:

- Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
 - Remove the culture medium and add the loading buffer to the cells.
 - Incubate for 30-60 minutes at 37°C.
- Wash: Gently wash the cells with HBSS to remove excess dye.
- Compound Incubation: Add HBSS containing different concentrations of **Z-160** or vehicle control to the wells and incubate for a specified period.
- Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader or microscope.
- Stimulation and Measurement: Add the depolarizing agent (e.g., high potassium solution) to all wells to open voltage-gated calcium channels. Immediately measure the fluorescence intensity over time.
- Data Analysis:
 - \circ Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
 - Normalize the ΔF in Z-160-treated wells to the vehicle-treated control wells.



• Plot the percentage of inhibition of the calcium response against the **Z-160** concentration to determine the IC₅₀.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the efficacy of **Z-160** in neuronal cells. By employing a combination of electrophysiology and fluorescence-based assays, researchers can obtain detailed insights into the compound's mechanism of action, potency, and its effects on neuronal function. This information is critical for the continued investigation of **Z-160** and other N-type calcium channel blockers as potential therapeutics for neuropathic pain and other neurological disorders.

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